2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-oxazole-5-carboxylic acid
Description
This compound features a four-membered azetidine ring substituted with a tert-butoxycarbonyl (Boc) protective group at the 1-position and a 1,3-oxazole-5-carboxylic acid moiety at the 3-position. Its molecular formula is C₁₃H₂₀N₂O₅, with a molar mass of 284.31 g/mol .
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-oxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-12(2,3)19-11(17)14-5-7(6-14)9-13-4-8(18-9)10(15)16/h4,7H,5-6H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHCOEZWDWZEJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NC=C(O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-oxazole-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the azetidine ring with a tert-butoxycarbonyl (Boc) group, followed by the formation of the oxazole ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of azetidine and oxazole have shown effectiveness against various Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The antimicrobial activity is believed to stem from the disruption of bacterial cell membranes and inhibition of protein synthesis.
Case Study : A study demonstrated that a related compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting that modifications in the azetidine structure can enhance antibacterial potency .
Anticancer Properties
The compound has been investigated for its potential anticancer effects. Research indicates that it may induce apoptosis in cancer cells through activation of caspase pathways.
- Mechanism of Action : The anticancer activity is often linked to cell cycle arrest in cancer cells, particularly at the G0/G1 phase, leading to decreased proliferation rates.
Case Study : In vitro studies showed that similar compounds could inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells, by upregulating p21 and downregulating cyclin D1 .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been explored. Compounds with similar structures have been reported to modulate inflammatory responses effectively.
- Mechanism of Action : The anti-inflammatory activity is thought to be mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory processes.
Case Study : Animal model studies demonstrated that treatment with related compounds led to significant reductions in edema and pain responses in inflammation-induced models .
Mechanism of Action
The mechanism of action of 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The azetidine and oxazole rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Differences and Implications
Pyrrolidone (5-oxopyrrolidine) in the analog from replaces the oxazole, offering a lactam structure that may influence solubility and hydrogen-bonding capacity . Thiazolidine () contains sulfur, which could alter electronic properties and metabolic stability compared to oxygen-containing oxazole .
Protective Groups :
- Boc (tert-butoxycarbonyl) in the target compound is acid-labile, enabling selective deprotection during synthesis. In contrast, Fmoc (9-fluorenylmethyloxycarbonyl) in is base-sensitive, reflecting divergent synthetic strategies .
The carboxylic acid group in all compounds enables ionic interactions, but its positioning relative to heterocycles modulates acidity and binding affinity .
Biological Activity
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-oxazole-5-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
The compound's chemical formula is , with a molecular weight of 229.28 g/mol. It features an azetidine ring and an oxazole moiety, which are critical for its biological properties.
| Property | Value |
|---|---|
| Chemical Formula | C11H19N2O4 |
| Molecular Weight | 229.28 g/mol |
| IUPAC Name | 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-oxazole-5-carboxylic acid |
| Appearance | White powder |
| Storage Temperature | Room Temperature |
Antimicrobial Activity
Research indicates that derivatives of azetidine and oxazole compounds exhibit varying degrees of antimicrobial activity. The compound has been tested against several bacterial strains, revealing selective activity primarily against Gram-positive bacteria such as Bacillus subtilis and some fungal pathogens like Candida albicans. The minimum inhibitory concentrations (MICs) were determined to assess the effectiveness of these compounds.
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 2-[1-(tert-butoxy)carbonyl]azetidine derivative | Bacillus subtilis | 32 |
| 2-[1-(tert-butoxy)carbonyl]azetidine derivative | Candida albicans | 64 |
The structure–activity relationship (SAR) studies suggest that modifications to the azetidine or oxazole rings can enhance or diminish antimicrobial potency, indicating a need for further optimization in drug design .
Anticancer Activity
The compound's potential as an anticancer agent has been investigated through various in vitro assays. Studies have shown that it exhibits cytotoxic effects on several cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The cytotoxicity was evaluated using colorimetric assays such as WST-1, which measures cell viability after treatment with the compound.
Key Findings:
- Cytotoxicity: The compound demonstrated a significant reduction in cell viability at concentrations ranging from 10 µM to 100 µM across different cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| A549 | 30 |
| PC3 | 20 |
The selectivity index indicates that while the compound is toxic to cancer cells, its effects on normal cells are comparatively lower, suggesting a potential therapeutic window for further development .
The mechanism by which this compound exerts its biological effects involves interaction with cellular targets such as enzymes and receptors. Preliminary studies suggest that it may inhibit specific pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells. Further research is needed to elucidate the exact molecular targets and pathways affected by this compound .
Case Studies
Several case studies have documented the synthesis and application of similar compounds in therapeutic contexts:
- Case Study: Synthesis and Evaluation of Azetidine Derivatives
- Case Study: Structure–Activity Relationship Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
